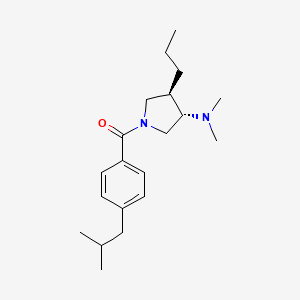

![molecular formula C12H14N4O B5578041 5-[(2,4-二甲苯基)氨基]-6-甲基-1,2,4-三嗪-3(2H)-酮](/img/structure/B5578041.png)

5-[(2,4-二甲苯基)氨基]-6-甲基-1,2,4-三嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of 1,2,4-triazin-6(1H)-ones, including derivatives similar to the targeted compound, typically involves cyclocondensation/cycloaddition pathways and base-catalyzed methylation. Novel syntheses have been developed, improving the overall yield and efficiency of producing methylated derivatives through the use of imidoyl chlorides and amino acid imidates (Collins, Hughes, & Johnson, 1999).

Molecular Structure Analysis The molecular structure of related 1,2,4-triazine derivatives has been characterized, showing the importance of hydrogen bonding and pi-pi stacking interactions in the crystallization process. These interactions contribute significantly to the stability and arrangement of molecules in the crystal lattice (Hwang et al., 2006).

Chemical Reactions and Properties Chemical reactions involving 1,2,4-triazine derivatives are diverse and include cyclocondensation with imidoyl chlorides and base-catalyzed methylation. These reactions are crucial for modifying the chemical structure and properties of the triazine derivatives (Collins, Hughes, & Johnson, 1999).

Physical Properties Analysis The crystal structure and physical properties of triazine derivatives are closely related to their molecular structure, with hydrogen bonding and pi-pi stacking interactions playing a significant role in determining their crystallization and stability (Hwang et al., 2006).

Chemical Properties Analysis The chemical properties of 1,2,4-triazine derivatives, such as reactivity and potential for further chemical modifications, are influenced by their structural features, including the presence of methyl and amino groups, which can undergo various chemical reactions to yield a wide range of compounds (Collins, Hughes, & Johnson, 1999).

科学研究应用

合成和化学转化

- 三嗪衍生物的合成:研究展示了合成 1,2,4-三嗪衍生物的方法,强调了这些化合物在化学合成中的重要性。例如,Chau 等人(1997 年)描述了一种将恶二唑酮衍生物转化为三嗪三酮衍生物的方法,该过程对于创建各种化合物非常重要 (Chau, Malanda, & Milcent, 1997)。

抗菌应用

- 三嗪衍生物的抗菌活性:Bektaş 等人(2010 年)合成了新型三唑衍生物并评估了它们的抗菌活性,表明三嗪化合物在开发新型抗菌剂中的潜在用途 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010)。

材料科学和聚合物应用

- 新型配体的合成:Chupakhin 等人(2004 年)探索了含 1,2,4-三嗪的新型配体的合成,这些配体因其独特的性质和潜在应用而在材料科学领域非常重要 (Chupakhin, Rusinov, Itsikson, Beresnev, Fedorova, & Ovchinnikova, 2004)。

腐蚀抑制

- 金属的腐蚀抑制:Singh 等人(2018 年)研究了三嗪衍生物在抑制金属腐蚀中的有效性,展示了这些化合物在工业应用中的潜力 (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018)。

属性

IUPAC Name |

5-(2,4-dimethylanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-4-5-10(8(2)6-7)13-11-9(3)15-16-12(17)14-11/h4-6H,1-3H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZGPEGJRAOHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=O)NN=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

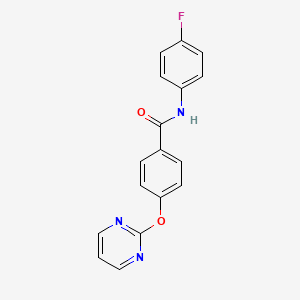

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

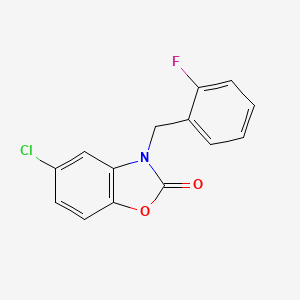

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)